Ruscorectal (combination)

描述

Theoretical Frameworks for Investigating Multi-Constituent Chemical Systems in Basic Science

The analysis of multi-constituent chemical systems necessitates robust theoretical frameworks that can model the complex, nonlinear, and coupled interactions between components. illinois.edu These frameworks are essential for moving beyond a simple summation of individual effects to predict the emergent properties of the mixture as a whole.

Several models have been developed to address this complexity:

Mixture Theory: This approach provides a model for the thermo-chemo-mechanical response of systems where multiple constituents, such as fluids and solids, interact. illinois.eduillinois.edu The derivation begins with constituent-wise equations for the balance of mass, momentum, and energy, explicitly accounting for the energy changes from the formation and breaking of chemical bonds. illinois.eduillinois.edu Interactions between the different components are captured through specific interaction terms within a locally homogenized context. illinois.edu

Chemical Organization Theory (COT): COT is a formalism used to analyze complex, self-organizing systems. mdpi.com It models how a network of elementary reactions can self-organize into self-sustaining subnetworks known as 'organizations'. mdpi.com This theory is particularly suited to describe the emergence of complex systems from simpler components and their resilience to perturbations. mdpi.com

Variational Multiscale (VMS) Methods: In computational modeling, VMS methods are employed to handle the complexities of multi-physics processes in multi-constituent materials. illinois.eduillinois.edu These numerical methods improve the stability and accuracy of simulations by embedding unresolved fine-scale physical phenomena at the coarse-scale level, allowing for a better representation of sharp boundary layers and the suppression of spurious oscillations in the model. illinois.eduillinois.edu

These frameworks provide the theoretical underpinning for investigating how the individual components in a formulation like Ruscorectal interact to produce a combined effect that may differ from the sum of its parts.

Historical Perspectives on the Scholarly Examination of Complex Natural Product Combinations

The use of complex chemical mixtures for medicinal purposes predates recorded history. embopress.org For millennia, natural products derived from plants, animals, and microorganisms were the primary source of medicine. embopress.orgnih.gov Ancient texts, such as the Egyptian Ebers Papyrus from around 1550 BC, document hundreds of complex prescriptions utilizing natural agents. embopress.org According to the World Health Organization, a significant portion of the global population still relies on plant-based traditional medicines for primary healthcare. nih.gov

The advent of modern chemistry marked a pivotal shift in this tradition. Key milestones include:

The Era of Isolation: In 1805, the German pharmacist Friedrich Wilhelm Sertürner isolated morphine from opium, marking the first time a pure, active compound was extracted from a natural source and commercialized as a medicine. embopress.org This achievement heralded a new era focused on identifying, isolating, and purifying single active ingredients from complex natural sources. frontiersin.org

The Rise of Synthetic Chemistry: The ability to determine the structure of natural compounds and then synthesize them allowed chemists to create novel molecules and modify existing ones to enhance efficacy or stability. embopress.org However, this led to a period where pharmaceutical research shifted focus towards high-throughput screening of synthetic compound libraries, sometimes reducing investment in natural product chemistry. frontiersin.org

Renewed Interest in Complexity and Synergy: In recent years, there has been a resurgence of academic and industrial interest in natural products and their complex compositions. embopress.orgfrontiersin.org This revival is driven by the understanding that the evolutionary history of natural compounds often results in synergistic interactions between multiple components, which are critical to their efficacy. embopress.org Advanced analytical technologies, such as mass spectrometry and NMR-based metabolomics, now enable scientists to study these complex mixtures in detail, mapping the interactions of various components and their collective effects on biological systems. embopress.orgnih.govfrontiersin.org This modern approach acknowledges that the therapeutic action of many traditional remedies lies in the intricate interplay of their constituent chemicals. engineering.org.cn

Rationale for Comprehensive Academic Investigation of the "Ruscorectal (combination)" Chemical Entity

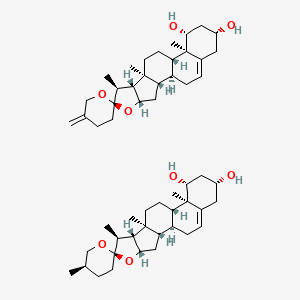

The chemical entity "Ruscorectal (combination)" serves as a pertinent subject for comprehensive academic investigation due to its nature as a multi-component formulation derived from natural sources. The primary active ingredients are a mixture of steroidal saponins (B1172615), namely ruscogenin (B1680278) and its isomer, neoruscogenin (B191974). ontosight.aiguidechem.com In some formulations, these are combined with trimebutine. pss.org.sgdrugbank.comdrugs.com The rationale for a detailed scholarly examination is multifaceted.

Firstly, the combination of steroidal components in Ruscorectal is known to exert anti-inflammatory effects and enhance venous tone. ontosight.ai These properties are central to its use, but a deeper investigation into the precise molecular mechanisms is warranted. Understanding how these closely related saponins interact with biological targets, both individually and in combination, can provide significant insights into their pharmacological activity.

Secondly, research has already identified specific biochemical interactions of the components. For instance, studies have demonstrated that ruscorectal can act as a competitive inhibitor of UGT1A4, a specific enzyme involved in metabolism. nih.govresearchgate.netnih.gov This finding highlights the potential for the compound to be involved in drug-drug interactions and underscores the need for further pharmacokinetic and pharmacodynamic studies.

Data Tables

Table 1: Chemical Components of "Ruscorectal (combination)"

This table details the primary chemical constituents identified in the Ruscorectal formulation.

| Component Name | Type | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ruscorectal (combination) | Mixture | 50933-59-0 | C₅₄H₈₂O₈ | 859.2 |

| Ruscogenin | Steroidal Sapogenin | 472-11-7 | C₂₇H₄₂O₄ | 430.6 |

| Neoruscogenin | Steroidal Sapogenin | Not specified | C₂₇H₄₀O₄ | 428.6 |

| Trimebutine | Spasmolytic | 39133-31-8 | C₂₂H₂₉NO₅ | 399.5 |

Data sourced from multiple references. guidechem.compss.org.sgechemi.compharmacompass.comnih.govpfizer.com

Table 2: Detailed Research Findings on Enzyme Inhibition

This table summarizes published research on the inhibitory effects of Ruscorectal components on specific enzymes.

| Compound | Enzyme Target | Type of Inhibition | Inhibition Kinetic Parameter (Ki) | Reference |

| Ruscorectal (RU) | UGT1A4 | Competitive | 0.02 µM | nih.govresearchgate.netnih.gov |

属性

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol;(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4.C27H40O4/c2*1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3;5,16,18-24,28-29H,1,6-14H2,2-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-;16-,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTJXMKBDQFMHO-RNKMQGRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1.CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1.C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H82O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50933-59-0 | |

| Record name | Ruscorectal (combination) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050933590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Constituents and Advanced Methodologies for Compositional Analysis in Research

Elucidation of Specific Steroidal Saponin (B1150181) Components within Ruscus Extracts (e.g., Ruscogenins, Neoruscogenins)

The primary bioactive constituents of Ruscus aculeatus extracts are steroidal saponins (B1172615), which are glycosides of steroidal aglycones. The principal aglycones, often referred to as sapogenins, are ruscogenin (B1680278) and its C-25 epimer, neoruscogenin (B191974). These compounds are considered the main drivers of the extract's pharmacological effects.

Table 1. Major Steroidal Saponin Components in Ruscus Extracts This table is interactive. Click on the headers to sort.

| Compound Type | Specific Compound | Key Structural Feature |

|---|---|---|

| Aglycone | Ruscogenin | Primary spirostane sapogenin |

| Aglycone | Neoruscogenin | C-25 epimer of ruscogenin |

| Saponin | Ruscoside | A glycoside of ruscogenin |

| Saponin | Ruscin | A glycoside of ruscogenin |

| Saponin | Deglucoruscoside | A furostanol saponin |

Characterization of Co-Formulated Synthetic Chemical Entities within the "Ruscorectal (combination)"

To complement the effects of the Ruscus extract, "Ruscorectal (combination)" formulations typically include well-characterized synthetic drugs. The most common additions are a corticosteroid for anti-inflammatory action and a local anesthetic for pain relief.

Prednisolone (B192156) : A synthetic glucocorticoid, prednisolone is valued for its potent anti-inflammatory and immunosuppressive properties wikipedia.orgchemicalbook.com. Chemically, it is a derivative of cortisol, featuring an additional double bond between carbons 1 and 2 of the pregnane ring structure nih.govfda.gov. This modification enhances its glucocorticoid activity.

Tetracaine (B1683103) : Also known as amethocaine, tetracaine is a potent local anesthetic of the ester class chemicalbook.comwikipedia.org. It functions by blocking sodium ion channels in nerve membranes, thereby preventing the initiation and conduction of nerve impulses and providing localized pain relief chemicalbook.comfda.gov.

Table 2. Co-Formulated Synthetic Chemical Entities This table is interactive. Click on the headers to sort.

| Compound Name | Chemical Class | Primary Function | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Prednisolone | Corticosteroid | Anti-inflammatory | C₂₁H₂₈O₅ | 360.44 |

| Tetracaine | Local Anesthetic (Ester) | Anesthetic | C₁₅H₂₄N₂O₂ | 264.36 |

Quantitative Methodologies for Chemical Research Applications

Accurate quantification of the active components is paramount for quality control and research. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

For Steroidal Saponins : Quantification of ruscogenin and neoruscogenin (often measured together as "total ruscogenins" after acid hydrolysis of the saponins) is typically performed using reversed-phase HPLC with UV detection (at low wavelengths, ~200 nm) or Evaporative Light Scattering Detection (ELSD), as saponins lack a strong chromophore.

For Synthetic Drugs : Established and validated HPLC-UV methods are available for the routine quantification of prednisolone and tetracaine in pharmaceutical formulations. For instance, prednisolone is often detected at approximately 240-254 nm.

Table 4. Example Parameters for Quantitative HPLC Methods This table is interactive. Click on the headers to sort.

| Analyte | Column Type | Mobile Phase Example | Detection Method |

|---|---|---|---|

| Ruscogenins | C18 | Acetonitrile/Water Gradient | ELSD or UV (~200 nm) |

| Prednisolone | C18 | Methanol/Water | UV (~240-254 nm) |

| Tetracaine | C18 | Acetonitrile/Buffer | UV (~310 nm) |

Development and Validation of Robust Analytical Assays for Constituent Quantification in Pre-Clinical Research Models

The successful quantification of the active constituents of "Ruscorectal," namely ruscogenin and tetracaine, in biological matrices from pre-clinical research models necessitates the development and validation of sensitive, specific, and reliable analytical assays. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful techniques frequently employed for this purpose. nih.govnih.gov

For Ruscogenin:

A sensitive UPLC-MS/MS method has been developed for the determination of ruscogenin in rat plasma. nih.gov This method utilizes a liquid-liquid extraction procedure for sample preparation. The chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and formic acid in water. nih.govresearchgate.net Detection by tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. nih.govresearchgate.net Validation of such a method demonstrates its suitability for pharmacokinetic studies by assessing parameters like linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and stability. nih.gov

For Tetracaine:

Several HPLC methods with UV detection have been developed for the quantification of tetracaine in various biological samples. nih.govnih.gov These methods often involve a reversed-phase separation on a C18 or a similar column with an isocratic mobile phase, which might consist of a buffer and an organic modifier like methanol or acetonitrile. nih.govnih.gov The selection of an appropriate internal standard is crucial for achieving high precision and accuracy. nih.gov Validation of these methods includes establishing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. nih.govnih.gov

The following interactive data table summarizes typical validation parameters for analytical methods used to quantify ruscogenin and tetracaine in pre-clinical research.

| Parameter | Ruscogenin (UPLC-MS/MS) | Tetracaine (HPLC-UV) |

| Linearity Range | 2-1000 ng/mL | 0.03-100 µg/mL |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.03 µg/mL |

| Intra-day Precision (RSD%) | < 11.2% | < 6% |

| Inter-day Precision (RSD%) | < 11.2% | < 6% |

| Accuracy (RE%) | ±9.8% | < 10% |

| Recovery | 75.4-86.3% | > 92% |

This data is compiled from representative analytical method validation studies. nih.govnih.gov

Standardization Strategies for Chemical Characterization in Complex Research Samples

The chemical complexity of "Ruscorectal," which combines a phytopharmaceutical component (ruscogenin from Ruscus aculeatus) with a synthetic drug (tetracaine), necessitates rigorous standardization strategies to ensure consistent quality and biological activity in research samples. Standardization of herbal components is crucial due to the inherent variability of phytochemical content based on factors like plant origin, harvest time, and extraction methods. fiocruz.brglobalresearchonline.net

The primary strategy for the standardization of the ruscogenin component involves the use of marker compounds. Ruscogenin itself serves as a key biomarker for the quality control of Ruscus aculeatus extracts. researchgate.net Standardization involves the quantitative determination of ruscogenin content in the raw material and final product. researchgate.netnih.gov This is often achieved using chromatographic techniques like HPLC. researchgate.neticm.edu.pl The World Health Organization (WHO) provides guidelines for the quality control of herbal medicines, which include macroscopic and microscopic examination, chromatographic fingerprinting, and quantitative determination of active constituents. who.int

For a combination product like "Ruscorectal," a comprehensive standardization strategy would involve:

Quantitative Analysis of Active Ingredients: Development of a validated analytical method for the simultaneous quantification of both ruscogenin and tetracaine in the formulation. This would likely be an HPLC or UPLC method.

Purity Assessment: Testing for the presence of impurities and degradation products of both active ingredients is essential. For instance, p-n-butylaminobenzoic acid is a known degradation product of tetracaine that can be monitored by HPLC. nih.gov

The following interactive data table outlines key aspects of a standardization strategy for a complex research sample like the "Ruscorectal" combination.

| Standardization Parameter | Ruscogenin Component | Tetracaine Component |

| Identification | TLC, HPLC, Macroscopic & Microscopic analysis | HPLC, Spectroscopic methods |

| Quantification | HPLC, UPLC-MS/MS | HPLC with UV detection |

| Purity | Absence of related steroidal saponins, pesticides, heavy metals | Limits on known impurities and degradation products |

| Consistency | Chromatographic fingerprinting | Uniformity of content |

This systematic approach to standardization ensures that each batch of the complex research sample possesses a consistent chemical profile, which is fundamental for the reliability of pre-clinical research findings. fiocruz.brresearchgate.net

Biosynthetic Pathways and Chemical Derivatization for Research Purposes

Biosynthesis of Steroidal Saponins (B1172615) (e.g., Ruscogenins) in Natural Sources

The primary bioactive components of extracts from Ruscus aculeatus (butcher's broom) are steroidal saponins, with ruscogenin (B1680278) and neoruscogenin (B191974) being the main aglycones (sapogenins). researchgate.net These compounds are primarily found in the rhizomes and roots of the plant. nih.gov The biosynthesis of these complex molecules follows the isoprenoid pathway, a fundamental route for producing a vast array of secondary metabolites in plants.

The process begins with the synthesis of the 30-carbon precursor, 2,3-oxidosqualene. This linear molecule is then cyclized by specific enzymes called oxidosqualene cyclases (OSCs) to form the foundational triterpenoid (B12794562) skeleton. nih.gov Subsequent modifications to this backbone are carried out by a series of tailoring enzymes, which introduce the structural diversity observed in natural saponins. Key enzyme families involved in this downstream processing include cytochrome P450 monooxygenases (CYP450s), which catalyze oxidation reactions such as hydroxylations, and UDP-glycosyltransferases (UGTs), which attach sugar moieties to the aglycone to form the final saponin (B1150181) glycosides. mdpi.com The specific combination and sequence of these enzymatic reactions determine the final structure and type of ruscogenins produced.

The biosynthesis of saponins is a tightly regulated process at both the genetic and enzymatic levels. While the complete genetic blueprint for ruscogenin biosynthesis in Ruscus aculeatus is an area of ongoing research, studies on other saponin-producing plants provide a framework for understanding its regulation. Key genes encoding enzymes in the upstream pathway, such as HMG-CoA reductase (HMGCR), squalene (B77637) synthase (SQS), and squalene epoxidase (SQE), control the supply of the triterpenoid precursor. mdpi.com

Downstream, the expression of specific OSCs, CYP450s, and UGTs dictates the final chemical structure of the saponins. Research indicates that the expression of these genes can be tissue-specific, leading to different saponin profiles in various parts of the plant. For instance, studies on in vitro cultures of R. aculeatus have shown that major components like neoruscogenin can exhibit contrasting biosynthetic tendencies in shoots compared to roots over time. researchgate.net This differential regulation suggests the presence of tissue-specific transcription factors or regulatory networks that control the saponin biosynthetic pathway, allowing the plant to modulate the production and accumulation of these compounds in different organs. researchgate.netnih.gov

Due to the slow growth of Ruscus aculeatus and unsustainable over-collection from wild populations, in vitro culture techniques have become crucial for both conservation and research into ruscogenin production. nih.gov These methods provide a controlled environment to study and potentially enhance the biosynthesis of these valuable compounds.

The production of ruscogenins in these culture systems can be significantly influenced by the specific conditions and the application of elicitors—substances that trigger a defense response in the plant, often leading to increased secondary metabolite production. The origin of the plant material (clone) and the type of culture system used can result in clone-specific ruscogenin biosynthesis profiles. nih.gov The composition of the culture medium, including plant growth regulators, can induce morphological and physiological changes that affect metabolic pathways. bibliotekanauki.pl Elicitors like salicylic (B10762653) acid and coronatine (B1215496) have been shown to greatly improve the yields of ruscogenins in in vitro cultures. nih.govnih.govzhaw.ch

Table 1: Effect of Elicitation on Saponin Content in in vitro Hairy Root Cultures

| Elicitor | Concentration | Treatment Duration | Fold Increase in Total Saponin Content (Compared to Control) |

| Salicylic Acid (SA) | 5 mg/L | 1 day | 2.49 |

This interactive table is based on data from studies on elicitation in saponin-producing hairy root cultures, illustrating a common strategy to enhance production for research purposes. nih.gov

Strategies for Semi-Synthesis and Chemical Modification of "Ruscorectal (combination)" Components for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. oncodesign-services.com These studies involve systematically modifying a lead compound to identify key structural features—pharmacophores—responsible for its therapeutic effects and to optimize properties like potency and selectivity. oncodesign-services.comnih.gov For the steroidal saponins from R. aculeatus, SAR studies are crucial for elucidating the mechanisms behind their pharmacological activities.

The primary strategy for generating the necessary analogues for SAR studies is semi-synthesis, which involves the chemical modification of a natural product isolated from its source. nih.gov This approach is often more efficient than total synthesis for complex molecules like ruscogenin. Semi-synthetic modifications of ruscogenin and related saponins can be targeted at several key positions:

The Aglycone Core: The steroidal backbone of ruscogenin possesses several functional groups, primarily hydroxyl groups, that can be chemically altered. Strategies include esterification, etherification, or oxidation of these groups to explore how changes in polarity, steric bulk, and hydrogen-bonding capacity affect biological activity.

The Sugar Moieties: In the case of saponins, the type, number, and linkage of sugar units attached to the aglycone can dramatically influence activity. nih.gov Semi-synthesis can involve selectively removing or adding different sugar units or modifying the existing ones to probe their role in target binding and pharmacokinetic properties.

By synthesizing a library of these modified ruscogenin derivatives and evaluating their biological activity in relevant assays, researchers can build a comprehensive SAR model. oncodesign-services.com This knowledge can guide the design of new compounds with improved therapeutic profiles. For example, SAR studies on other types of saponins have revealed that the presence of polar groups at specific positions on the aglycone can significantly enhance certain biological effects. nih.gov

Table 2: Conceptual Framework for SAR Studies on Ruscogenin Derivatives

| Modification Site | Type of Modification | Potential Impact on Physicochemical Properties | Rationale for SAR Study |

| C1-Hydroxyl Group | Esterification | Increased lipophilicity | Investigate role of hydrogen bond donation and cell membrane permeability. |

| C3-Hydroxyl Group | Oxidation to Ketone | Removal of hydrogen bond donor, change in geometry | Determine the importance of the hydroxyl group for receptor binding. |

| Sugar Moiety | Glycosidic Bond Cleavage | Increased lipophilicity, loss of sugar interactions | Evaluate the contribution of the glycan part to overall activity and solubility. |

| Sugar Moiety | Addition of Amino Sugar | Introduction of positive charge | Explore interactions with negatively charged residues in a target binding site. |

This conceptual table illustrates potential semi-synthetic modifications to the ruscogenin structure to explore structure-activity relationships.

Molecular and Cellular Pharmacological Mechanisms of Action Pre Clinical, Non Clinical Focus

Elucidation of Specific Receptor Interactions and Ligand Binding Dynamics of Individual Components

Ruscogenin-Associated Molecular Pathways in Isolated Cellular Models (e.g., NF-κB, ICAM-1, TXNIP/NLRP3, MAPK)

Ruscogenin (B1680278), a steroidal sapogenin, has been shown to modulate several key inflammatory pathways in isolated cellular models. Its anti-inflammatory properties are attributed to its interaction with multiple molecular targets.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In in vitro studies, ruscogenin has been observed to suppress the activation of NF-κB. nih.govresearchgate.net This is achieved by inhibiting the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of the active p65 subunit of NF-κB into the nucleus. researchgate.net By inhibiting NF-κB activation, ruscogenin effectively downregulates the expression of pro-inflammatory genes.

Intercellular Adhesion Molecule-1 (ICAM-1) is an adhesion molecule expressed on the surface of endothelial cells that facilitates the adhesion and transmigration of leukocytes to sites of inflammation. The expression of ICAM-1 is largely regulated by the NF-κB pathway. Ruscogenin has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced overexpression of ICAM-1 at both the mRNA and protein levels in human umbilical vein endothelial cells (HUVECs). researchgate.net This effect is a direct consequence of its inhibitory action on the NF-κB signaling cascade.

The Thioredoxin-Interacting Protein (TXNIP)/NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome pathway is another critical component of the innate immune response that leads to the production of pro-inflammatory cytokines. Ruscogenin has been demonstrated to attenuate the activation of the TXNIP/NLRP3 inflammasome. researchgate.net It is suggested that ruscogenin's antioxidant properties may play a role in this inhibition.

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a variety of cellular processes, including inflammation. Some studies have investigated the effect of ruscogenin on this pathway. While the primary anti-inflammatory effects of ruscogenin appear to be mediated through the NF-κB pathway, there is evidence to suggest that it may also exert some of its effects by modulating MAPK signaling. researchgate.net

Table 1: Ruscogenin-Associated Molecular Pathways and their Effects in Isolated Cellular Models

| Pathway | Key Molecular Targets | Observed Effect of Ruscogenin | Cellular Model |

|---|---|---|---|

| NF-κB | IκBα, p65 subunit | Inhibition of IκBα degradation, prevention of p65 nuclear translocation | Human Umbilical Vein Endothelial Cells (HUVECs) |

| ICAM-1 | ICAM-1 mRNA and protein | Inhibition of TNF-α-induced overexpression | Human Umbilical Vein Endothelial Cells (HUVECs) |

| TXNIP/NLRP3 | TXNIP, NLRP3 | Attenuation of inflammasome activation | Not specified in abstracts |

| MAPK | Various MAPK components | Modulation of signaling | Not specified in abstracts |

Molecular Targets of Local Anesthetic Components in Excitable Tissues (e.g., Voltage-Gated Ion Channels) in in vitro Systems

Local anesthetics function by reversibly blocking nerve impulse conduction. Their primary molecular targets in excitable tissues are the voltage-gated sodium channels on the nerve cell membrane. nih.govnih.govnih.gov

In in vitro systems, local anesthetics have been shown to bind to a specific receptor site within the pore of the voltage-gated sodium channel. nih.gov This binding is state-dependent, meaning the affinity of the local anesthetic for the channel varies with the conformational state of the channel (resting, open, or inactivated). Local anesthetics exhibit a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. nih.gov

The binding of the local anesthetic to its receptor site physically obstructs the transmembrane pore, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential. This leads to a block in nerve conduction and a subsequent loss of sensation in the area supplied by the affected nerve.

Modulation of Intracellular Signaling Cascades and Biochemical Pathways

Investigation of Enzyme Inhibition/Activation Profiles by Individual Components

While the primary mechanisms of ruscogenin's anti-inflammatory effects are linked to the modulation of signaling pathways, there is limited specific data available regarding its direct enzyme inhibition or activation profiles with corresponding IC50 values. General studies on plant extracts containing steroidal saponins (B1172615) suggest potential for enzyme inhibition, but quantitative data for purified ruscogenin against a broad panel of enzymes is not extensively documented in the available literature. Further research is required to fully characterize the specific enzyme inhibitory or activating properties of ruscogenin.

Impact on Gene Expression and Protein Synthesis in Basic Research Models

As previously mentioned, ruscogenin's inhibitory effect on the NF-κB pathway leads to a downstream impact on gene expression. Specifically, it has been shown to downregulate the mRNA expression of ICAM-1 in endothelial cells. researchgate.net This demonstrates a clear effect at the transcriptional level.

Theoretical Frameworks for Synergistic or Antagonistic Molecular Interactions of "Ruscorectal (combination)" Components in vitro**

There is a lack of direct in vitro studies investigating the synergistic or antagonistic molecular interactions between ruscogenin and local anesthetics. However, a theoretical framework for potential interactions can be proposed based on their individual mechanisms of action.

A potential for synergistic interaction exists through the complementary anti-inflammatory and analgesic effects. Ruscogenin's inhibition of inflammatory pathways such as NF-κB and the subsequent reduction in pro-inflammatory mediators could create a more favorable microenvironment for the action of the local anesthetic. researchgate.netresearchgate.net Inflammation is known to lower the local pH, which can reduce the efficacy of local anesthetics by decreasing the proportion of the uncharged form that can penetrate the nerve sheath. By mitigating the inflammatory response, ruscogenin could theoretically enhance the effectiveness of the local anesthetic.

Conversely, the potential for antagonistic interactions at a molecular level appears less likely based on their distinct primary targets. Ruscogenin primarily modulates intracellular signaling cascades involved in inflammation, while local anesthetics directly target ion channels on the cell membrane. researchgate.netnih.gov There are no apparent overlapping binding sites or directly opposing mechanisms of action that would suggest a high probability of antagonism.

It is important to emphasize that this is a theoretical framework, and dedicated in vitro studies are necessary to empirically determine the nature of the molecular interactions between ruscogenin and local anesthetics. Such studies could involve co-application of the compounds to relevant cell models and measuring key downstream effectors of both inflammatory and neuronal signaling pathways.

Methodologies for Assessing Chemical Interactions in Defined Biological Systems (e.g., Co-culture Models, Biochemical Assays)

To elucidate the synergistic, additive, or antagonistic interactions between the components of a combination drug like Ruscorectal, various in vitro methodologies are employed. These preclinical models are essential for understanding the complex cellular and molecular interplay that underlies the therapeutic effect. Co-culture models and biochemical assays are particularly valuable in this regard.

Co-culture Models

Co-culture systems are advanced in vitro models that involve culturing two or more different cell types together to mimic the cellular microenvironment of a specific tissue or disease state. mdpi.com This approach is crucial for studying the complex cell-cell interactions that occur during inflammation, such as the communication between endothelial cells and immune cells. mdpi.comnih.govnih.gov

For investigating a combination with anti-inflammatory properties, a common co-culture model involves human umbilical vein endothelial cells (HUVECs) and immune cells like monocytes or macrophages. nih.govfrontiersin.org HUVECs form a monolayer that simulates the lining of blood vessels. nih.gov When stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), these endothelial cells upregulate the expression of adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1). researchgate.netnih.gov This increased expression facilitates the adhesion and subsequent transmigration of immune cells from the "bloodstream" (the culture medium) into the sub-endothelial space, a critical step in the inflammatory cascade. nih.gov

The introduction of a drug combination like ruscogenin and prednisolone (B192156) into this system allows researchers to assess its efficacy in preventing these inflammatory events. The degree of inhibition of immune cell adhesion and migration can be quantified, providing insights into the combined anti-inflammatory effect.

A specific type of co-culture system that is widely used is the Transwell assay , also known as the Boyden chamber assay. thermofisher.comnih.govnih.gov This system utilizes a permeable membrane to separate two compartments. nih.gov For instance, endothelial cells can be cultured on the membrane, with a chemoattractant placed in the lower chamber to stimulate the migration of immune cells from the upper chamber through the membrane. thermofisher.com The inhibitory effect of a drug combination on this migration can be precisely measured by counting the number of cells that have traversed the membrane. nih.gov

Biochemical Assays

Biochemical assays are used to measure the activity of specific molecules and pathways involved in the inflammatory process. These assays are critical for dissecting the molecular mechanisms through which a drug combination exerts its effects.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used technique to quantify the concentration of specific proteins, such as cytokines and soluble adhesion molecules, in cell culture supernatants or cell lysates. nih.gov To assess the anti-inflammatory effects of the Ruscorectal components, researchers can stimulate cells (e.g., macrophages or endothelial cells) with an inflammatory agent in the presence or absence of the drug combination. The levels of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the culture medium can then be measured. nih.govmdpi.com A synergistic effect would be observed if the combination of ruscogenin and prednisolone reduces cytokine production to a greater extent than the sum of the effects of the individual drugs.

Western Blotting: This technique is used to detect and quantify specific proteins within a sample. In the context of inflammation, Western blotting can be used to measure the expression levels of key inflammatory proteins such as ICAM-1 and the activation of signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway. researchgate.net For example, the phosphorylation of IκBα, a key step in NF-κB activation, can be assessed. nih.gov

Reverse Transcription Polymerase Chain Reaction (RT-PCR): RT-PCR is used to measure the gene expression (mRNA levels) of specific inflammatory mediators. This allows researchers to determine if the drug combination is inhibiting the inflammatory response at the level of gene transcription. researchgate.net For instance, the mRNA levels of ICAM-1 can be quantified to see if ruscogenin and prednisolone synergistically suppress its expression. researchgate.net

NF-κB Reporter Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of an NF-κB response element. nih.gov When NF-κB is activated, it binds to this element and drives the expression of the reporter gene, which can be easily measured. This provides a quantitative readout of NF-κB activity and can be used to screen for inhibitors and assess synergistic effects of drug combinations. nih.gov

The data derived from these preclinical methodologies provide a detailed understanding of the molecular and cellular pharmacology of a combination drug. The tables below summarize hypothetical results from such assays, illustrating how the potential synergistic effects of the components of Ruscorectal could be evaluated.

Interactive Data Tables

Table 1: Effect of Ruscorectal Components on TNF-α-induced ICAM-1 Expression in HUVECs

| Treatment | Concentration | ICAM-1 Expression (Relative Units) |

| Control | - | 1.0 |

| TNF-α | 10 ng/mL | 8.5 |

| Ruscogenin | 10 µM | 5.2 |

| Prednisolone | 1 µM | 4.8 |

| Tetracaine (B1683103) | 100 µM | 8.3 |

| Ruscogenin + Prednisolone | 10 µM + 1 µM | 2.1 |

| Ruscogenin + Prednisolone + Tetracaine | 10 µM + 1 µM + 100 µM | 2.0 |

Table 2: Inhibition of LPS-induced NF-κB Activation in Macrophages

| Treatment | Concentration | NF-κB Activity (% of LPS control) |

| Control | - | 5 |

| LPS | 100 ng/mL | 100 |

| Ruscogenin | 10 µM | 65 |

| Prednisolone | 1 µM | 55 |

| Tetracaine | 100 µM | 98 |

| Ruscogenin + Prednisolone | 10 µM + 1 µM | 25 |

| Ruscogenin + Prednisolone + Tetracaine | 10 µM + 1 µM + 100 µM | 24 |

Table 3: Effect on Monocyte Transmigration in a HUVEC-Monocyte Co-culture Transwell Assay

| Treatment (in co-culture) | Chemoattractant | Migrated Monocytes (cells/field) |

| Control | None | 15 |

| Control | MCP-1 | 250 |

| Ruscogenin | MCP-1 | 150 |

| Prednisolone | MCP-1 | 130 |

| Tetracaine | MCP-1 | 245 |

| Ruscogenin + Prednisolone | MCP-1 | 60 |

| Ruscogenin + Prednisolone + Tetracaine | MCP-1 | 58 |

Pre Clinical Pharmacokinetic and Pharmacodynamic Modeling in Research Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Kinetics of Components in in vitro and ex vivo Biological Systems

The study of ADME kinetics in controlled laboratory systems is fundamental to predicting a compound's behavior in vivo.

Prednisolone (B192156) : As a prodrug, prednisone (B1679067) is converted to its active form, prednisolone, in the liver. youtube.com Research using liver microsomes has been instrumental in studying the metabolism of prednisolone. nih.govnih.gov These in vitro systems show that prednisolone's metabolism can be influenced by enzyme induction. For example, pretreatment with phenobarbital, a known enzyme inducer, accelerates the clearance of prednisolone from plasma, suggesting induced hepatic metabolism. nih.gov The primary metabolic reactions for prednisone and prednisolone involve oxidation, reduction, and hydroxylation, leading to various metabolites such as 20α- and 20β-dihydro-prednisolone and 6β-hydroxy-prednisolone. clinpgx.org The liver and kidneys are key sites for the interconversion between prednisone and prednisolone. clinpgx.orgbohrium.com

Ruscogenin (B1680278) : While specific in vitro metabolic studies on ruscogenin using liver microsomes are not extensively detailed in the provided results, the general class of steroidal saponins (B1172615) and sapogenins is known to undergo biotransformation. nih.gov Pharmacokinetic studies in rats have been developed to quantify ruscogenin in plasma, which is a prerequisite for detailed metabolic fate analysis. nih.gov

Tetracaine (B1683103) : Tetracaine is an ester-type local anesthetic. Its metabolism primarily occurs via hydrolysis by plasma cholinesterases into para-aminobenzoic acid (PABA). This rapid metabolism is a key factor in its systemic clearance and toxicity profile. nih.gov Due to this rapid plasma hydrolysis, its biotransformation in liver microsome models is less of a focus compared to amide-type anesthetics.

Computational pharmacology utilizes mathematical models to simulate and predict the ADME properties of drugs, reducing reliance on extensive animal testing. eujournal.org

Prednisolone : Physiologically based pharmacokinetic (PBPK) modeling has been extensively applied to prednisolone in rats. bohrium.comnih.govresearchgate.net These complex models account for nonlinearities in its pharmacokinetics, such as saturable plasma protein and tissue binding, and its reversible metabolic interconversion with prednisone. bohrium.comnih.gov PBPK models for prednisolone have been developed to describe its profiles in blood, plasma, and various tissues, providing insights into local steroid concentrations that drive pharmacodynamic responses. bohrium.comresearchgate.net These models integrate data on tissue volumes, blood flow, partition coefficients, and metabolic clearances to simulate the drug's disposition throughout the body. wikipedia.org

PBPK Model Parameters for Prednisolone in Rats

| Parameter | Description | Finding/Value | Reference |

|---|---|---|---|

| Plasma Protein Binding | Percentage of drug bound to proteins in plasma, primarily corticosteroid-binding globulin (CBG). | 60%-90%, nonlinear and related to CBG saturation. | nih.govresearchgate.net |

| Tissue Binding | Binding of the drug to tissue components. | Nonlinear, with the highest binding capacity in muscle, followed by liver and heart. | nih.gov |

| Equilibrium Dissociation Constant (Kd) | A measure of the binding affinity shared across tissues. | 3.01 ng/ml. | nih.gov |

| Blood-to-Plasma Ratio | Ratio of the drug concentration in whole blood to that in plasma. | 0.71. | nih.gov |

| Metabolic Interconversion | Reversible metabolism between prednisolone and prednisone. | Occurs in liver and kidneys, with rapid equilibrium in plasma and tissues. | bohrium.com |

Ruscogenin : Computational screening methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, have been used to evaluate ruscogenin. plos.org These studies predict favorable drug-like properties, including good bioavailability, intestinal absorption, and the ability to penetrate the blood-brain barrier. nih.gov Molecular dynamics simulations further explore the stability and interaction of ruscogenin with its target receptors, providing a microscopic view of its mechanism of action. plos.orgnih.gov

Tetracaine : Molecular modeling has been used to simulate the interaction of tetracaine with its primary target, the voltage-gated sodium channel. mdpi.com These models predict how tetracaine binds within the inner pore of the channel, blocking ion permeation. mdpi.com Simulations help elucidate the structural basis for its state-dependent block, explaining how it interacts differently with open, inactivated, and resting channel states. mdpi.comfrontiersin.org

Theoretical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Combination Effects in Pre-clinical Contexts

PK/PD modeling aims to establish a quantitative relationship between drug concentration (PK) and the observed biological effect (PD).

Ruscogenin : In vitro studies using human umbilical vein endothelial cells (HUVECs) demonstrate that ruscogenin can inhibit inflammatory responses. It has been shown to suppress the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α). jst.go.jp This effect is mediated by the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. jst.go.jpresearchgate.net Further studies show ruscogenin can protect against lipopolysaccharide (LPS)-induced pulmonary endothelial barrier dysfunction by targeting non-muscle myosin heavy chain IIA (NMMHC IIA) and modulating its interaction with Toll-like receptor 4 (TLR4). nih.gov In animal models of inflammation, ruscogenin has been shown to reduce the levels of pro-inflammatory cytokines. nih.govnih.govdntb.gov.ua

Tetracaine : The primary pharmacodynamic effect of tetracaine is the blockade of voltage-gated sodium channels in nerve cell membranes, which prevents nerve impulse transmission. patsnap.com In vitro studies have determined its inhibitory concentration (IC50) on sodium channels to be in the micromolar range. nih.gov Beyond its anesthetic effect, high concentrations of tetracaine exhibit cytotoxicity in various cell models, including human corneal epithelial and stromal cells, where it can induce apoptosis through a mitochondrion-dependent pathway. nih.govtandfonline.com In macrophage cell lines, tetracaine has been shown to induce pyroptosis, a form of inflammatory cell death, in a dose-dependent manner. nih.govresearchgate.net

In Vitro Cellular Effects of Tetracaine

| Cell Model | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Batrachotoxin-modified Na+ channels | IC50: 5.2 µM (at -70 mV) | Inhibition of sodium channels. | nih.gov |

| Human Corneal Epithelial Cells (HCEP) | > 0.3125 g/L | Dose- and time-dependent cytotoxicity and apoptosis. | nih.gov |

| Human Corneal Stromal (HCS) cells | > 0.15625 g/L | Cytotoxicity, growth inhibition, and apoptosis. | tandfonline.com |

| RAW 264.7 and BV2 Macrophages | > 200 µM | Decreased cell viability and induction of pyroptosis. | nih.gov |

Prednisolone : Prednisolone exerts its pharmacodynamic effects by binding to glucocorticoid receptors. youtube.com In in vitro models using macrophages, prednisolone has profound effects on cellular function. It can inhibit the expression of surface antigens required for T-cell activation and reduce the production of interleukin-1 (IL-1). nih.gov The concentration required for 50% inhibition of Ia antigen expression in cultured murine macrophages is approximately 2 to 5 x 10⁻⁸ M. nih.gov Furthermore, prednisolone can attenuate lipid accumulation in macrophages, suggesting an anti-atherogenic effect in preclinical models. researchgate.net It also influences macrophage phenotype, promoting functions associated with tissue repair and the resolution of inflammation. nih.govfrontiersin.orgfrontiersin.org

Combination Effects : While direct PK/PD modeling of the specific three-component combination is not widely published, the potential for interactions can be inferred from their individual mechanisms. For instance, both ruscogenin and prednisolone have anti-inflammatory effects that are mediated, in part, through the inhibition of pro-inflammatory signaling pathways like NF-κB. researchgate.netfrontiersin.org The combination could theoretically lead to additive or synergistic anti-inflammatory activity. Drug interaction databases note that the risk of methemoglobinemia can be increased when prednisolone is combined with tetracaine, which is a pharmacodynamic interaction of potential concern. drugbank.comdrugbank.com

Advanced Research Methodologies and Investigative Approaches for Ruscorectal Combination

Omics Technologies in Unraveling Complex Biological Responses to the Combination in Research Models

Omics technologies offer a holistic view of the molecular changes induced by pharmacological agents, providing insights into their mechanisms of action, identifying biomarkers, and discovering new therapeutic targets. The application of metabolomics and proteomics to the individual components of "Ruscorectal (combination)" has begun to shed light on their complex biological effects.

Metabolomics: This large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms provides a functional readout of the physiological state. In the context of ruscogenin (B1680278), high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS)-based metabolomics has been instrumental in exploring its cardioprotective effects. One study identified branched-chain amino acid transaminases 1 and 2 (BCAT1/BCAT2) as potential regulatory enzymes mediating the beneficial effects of ruscogenin in myocardial ischemia models nih.gov. This approach allows for the identification of metabolic pathways significantly altered by ruscogenin, offering a deeper understanding of its therapeutic actions nih.gov. While specific metabolomics studies on tetracaine's direct cellular impact are less prevalent, the technique has been employed in broader studies where tetracaine (B1683103) was used as a component of the experimental procedure, such as in studies of the plasma metabolome of neonatal piglets nih.gov.

Proteomics: The comprehensive analysis of proteins within a biological system, proteomics, can reveal changes in protein expression, post-translational modifications, and protein-protein interactions in response to a drug. For instance, proteomics has been utilized to investigate the hemolytic behavior of isomers of a compound containing a ruscogenin core, suggesting that it can provide insights into the interactions of ruscogenin-related structures with cellular components plos.org. Such studies can elucidate the molecular targets and signaling pathways affected by these compounds. To date, dedicated proteomic studies to unravel the complete mechanism of action of ruscogenin or tetracaine hydrochloride are not widely reported in the available literature.

The synergistic or antagonistic effects of the "Ruscorectal (combination)" on the metabolome and proteome remain an uninvestigated area. Future omics studies on the combination product are crucial to understand the integrated biological response and to identify unique molecular signatures resulting from the interaction of ruscogenin and tetracaine hydrochloride.

Table 1: Application of Omics Technologies in the Study of Ruscorectal Components

| Omics Technology | Component | Research Model | Key Findings/Applications |

| Metabolomics | Ruscogenin | Myocardial ischemia model | Identified BCAT1/BCAT2 as potential regulatory enzymes in cardioprotection. |

| Proteomics | Ruscogenin-related compound | Red blood cells | Investigated mechanisms of hemolysis. |

| Metabolomics | Tetracaine HCl | Neonatal piglets | Used as part of experimental procedure in broader metabolome studies. |

In vitro and ex vivo Model Systems for Mechanistic Elucidation

In vitro and ex vivo models are indispensable tools for dissecting the specific cellular and tissue-level mechanisms of drug action, providing a controlled environment to study pharmacological effects without the complexities of a whole organism.

In vitro Models:

Isolated Cell Cultures: Primary cells and cell lines are fundamental in studying the effects of ruscogenin and tetracaine at the cellular level. For example, the anti-inflammatory properties of ruscogenin have been investigated using human umbilical vein endothelial cells (HUVECs) nih.govnih.gov. These studies have shown that ruscogenin can inhibit the adhesion of leukocytes to endothelial cells, a key process in inflammation nih.gov. Similarly, the cytotoxic effects of tetracaine hydrochloride have been evaluated in various cell lines, including macrophages and human corneal epithelial cells, to understand its potential for inducing apoptosis and necrosis fda.govfda.gov.

Organ Bath Studies: This classic pharmacological technique allows for the examination of the effects of drugs on isolated organs or tissues, such as smooth muscle contractility. While specific organ bath studies detailing the direct vascular effects of ruscogenin are not extensively documented in the provided search results, the known vasoconstrictive properties of Ruscus aculeatus extracts, from which ruscogenin is derived, suggest that this methodology would be highly relevant for characterizing its venotonic activity. Organ bath studies are a key technique for measuring smooth muscle contraction and are used to identify and pharmacologically characterize candidate compounds nih.gov. For tetracaine, its primary mechanism of blocking sodium ion channels on nerve cell membranes is well-established, and organ bath studies could be employed to investigate its effects on nerve-muscle preparations or other tissues with excitable membranes nih.govresearchgate.net.

Ex vivo Models:

Tissue Explants: This method involves the culture of small pieces of tissue outside the body, preserving the native cellular architecture and interactions. Tissue explants of Ruscus aculeatus, for instance, have been used in biotechnological studies to investigate the biosynthesis of ruscogenins icdd.comsigmaaldrich.com. While not directly focused on pharmacological mechanisms, these studies demonstrate the feasibility of maintaining tissue viability and function ex vivo. Human skin explants have been used as a model to study viral infections and the immediate immune signaling events, showcasing the utility of this model for investigating localized drug effects and tissue responses tandfonline.com. Such models could be adapted to study the effects of "Ruscorectal (combination)" on skin or mucosal tissues.

The use of these models for the "Ruscorectal (combination)" would be invaluable in determining if the individual effects of ruscogenin and tetracaine are additive, synergistic, or antagonistic at the cellular and tissue levels.

Table 2: Examples of In vitro and Ex vivo Models for Studying Ruscorectal Components

| Model System | Component | Cell/Tissue Type | Investigated Effect/Application |

| Isolated Cell Culture | Ruscogenin | Human Umbilical Vein Endothelial Cells (HUVECs) | Anti-inflammatory effects, inhibition of leukocyte adhesion. |

| Isolated Cell Culture | Tetracaine HCl | Macrophages, Human Corneal Epithelial Cells | Cytotoxicity, induction of apoptosis and necrosis. |

| Organ Bath | Ruscogenin (inferred) | Vascular Smooth Muscle | Potential for characterizing vasoconstrictive properties. |

| Tissue Explants | Ruscogenin | Ruscus aculeatus tissue | Biosynthesis of ruscogenins. |

Computational Approaches in Predicting Molecular Interactions and Pharmacological Profiles

Computational methods have become increasingly important in modern drug discovery and development, offering rapid and cost-effective ways to predict the pharmacological properties of compounds and to understand their interactions with biological targets at a molecular level.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular docking studies have been employed to investigate the interaction of ruscogenin with various protein targets. For example, a recent study used molecular docking and molecular dynamics simulations to explore the potential of ruscogenin to antagonize 5-hydroxytryptamine and dopamine (B1211576) receptors, suggesting its potential in addressing psychiatric disorders nih.govplos.org. For tetracaine, computational investigations using Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and molecular docking have been conducted to analyze its structural and electronic properties and to simulate its interaction with biological membranes slideshare.net.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models can be used to predict the activity of new compounds and to optimize the structure of existing ones. While specific QSAR studies for ruscogenin were not identified in the search results, the principles of structure-activity relationships (SAR) have been applied to tetracaine. SAR studies have shown that modifications to the lipophilic center, aryl group, and aminoalkyl chain of tetracaine can significantly impact its potency, duration of action, and toxicity.

The application of these computational approaches to the "Ruscorectal (combination)" is a promising avenue for future research. Co-docking studies could potentially predict how ruscogenin and tetracaine might simultaneously bind to a target protein, while more advanced modeling could simulate their combined effects on cellular pathways. Such in silico investigations could guide further experimental studies and provide a rationale for the observed pharmacological effects of the combination.

Table 3: Computational Approaches Applied to Ruscorectal Components

| Computational Approach | Component | Biological Target/Application | Key Findings/Predictions |

| Molecular Docking & Simulation | Ruscogenin | 5-Hydroxytryptamine and Dopamine Receptors | Predicted antagonistic activity, suggesting potential for treating psychiatric disorders. |

| DFT, TD-DFT, Molecular Docking & Simulation | Tetracaine HCl | General anesthetic action | Analyzed molecular structure and interactions with biomembranes. |

| Structure-Activity Relationship (SAR) | Tetracaine HCl | Anesthetic activity | Identified key structural features influencing potency and duration of action. |

Future Research Directions and Unanswered Questions in Basic Chemical and Biomedical Science

Identification of Novel Molecular Targets and Pathways for Further Investigation of "Ruscorectal (combination)" Components

Future research should aim to uncover novel molecular targets for the individual components of Ruscorectal, ruscogenin (B1680278) and tetracaine (B1683103), to better understand their full spectrum of activity and potential for synergistic interactions.

Ruscogenin: A significant body of research has established ruscogenin's anti-inflammatory properties. Studies have shown that it can inhibit the activation of nuclear factor-kappaB (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes. This inhibition is thought to be a primary mechanism behind its therapeutic effects. Furthermore, ruscogenin has been found to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2)/NAD(P)H quinone dehydrogenase 1 (NQO1) signaling pathway, which is crucial for cellular antioxidant responses. Another identified pathway is the Toll-like receptor 4 (TLR4) signaling pathway, which ruscogenin can inhibit, thereby reducing the inflammatory cascade initiated by pathogens or tissue damage.

However, the full extent of ruscogenin's molecular interactions remains to be elucidated. Future investigations could explore its potential effects on other inflammatory and immune pathways. For instance, its impact on the inflammasome, a multiprotein complex that drives the maturation of pro-inflammatory cytokines, is an area ripe for exploration. Identifying novel receptor interactions or effects on downstream signaling molecules beyond the currently known pathways could reveal new therapeutic possibilities.

Tetracaine: The primary molecular target of tetracaine is well-established: it blocks voltage-gated sodium channels in nerve cell membranes. This action prevents the influx of sodium ions necessary for the initiation and propagation of nerve impulses, resulting in local anesthesia. Beyond this primary mechanism, research has indicated that tetracaine can also influence other ion channels, such as calcium release channels (ryanodine receptors), where it acts as an allosteric blocker. Some studies have also suggested that tetracaine can induce apoptosis in certain cell types through a mitochondrion-dependent pathway.

Further research into the off-target effects of tetracaine could yield significant insights. Investigating its interactions with other receptors and signaling pathways, particularly those involved in inflammation and tissue repair, is warranted. Understanding these secondary mechanisms is crucial for a comprehensive assessment of its activity, especially when used in combination with an anti-inflammatory agent like ruscogenin.

| Component | Established Molecular Targets/Pathways | Potential Novel Areas of Investigation |

| Ruscogenin | - Inhibition of NF-κB activation- Modulation of Nrf2/NQO1 pathway- Inhibition of TLR4 signaling | - Interaction with inflammasome components- Effects on other immune signaling cascades- Identification of novel receptor binding sites |

| Tetracaine | - Blockage of voltage-gated sodium channels- Allosteric blockage of calcium release channels | - Interactions with other ion channels- Modulation of inflammatory signaling pathways- Elucidation of non-apoptotic cellular effects |

Advancing Analytical Techniques for Real-Time Monitoring and Profiling of Complex Chemical Mixtures in Research Settings

The development of advanced analytical techniques is crucial for understanding the behavior of the ruscogenin and tetracaine combination in research settings. Real-time monitoring and profiling of this complex mixture can provide invaluable data on its stability, release, and interaction with biological systems.

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for the simultaneous determination of ruscogenin and tetracaine in various matrices. These techniques offer high sensitivity and specificity, allowing for the accurate quantification of each component. For instance, LC-MS/MS methods have been successfully developed for the analysis of ruscogenin in biological samples. Similarly, HPLC methods are available for the simultaneous determination of tetracaine and other local anesthetics.

Future advancements in this area could focus on the development of ultra-high-performance liquid chromatography (UHPLC) methods coupled with high-resolution mass spectrometry (HRMS) for even more sensitive and rapid analysis. Such techniques would be invaluable for pharmacokinetic and metabolism studies.

Furthermore, the development of novel biosensors could enable real-time, in-situ monitoring of the drug concentrations. These sensors could be designed to be selective for ruscogenin and tetracaine, providing dynamic information about their release from a formulation and their penetration into tissues. This would be a significant step forward from traditional methods that rely on discrete sampling and subsequent analysis.

| Analytical Technique | Application in Ruscorectal Research | Future Advancements |

| HPLC | Simultaneous quantification of ruscogenin and tetracaine. | Development of more rapid and efficient methods. |

| LC-MS/MS | Highly sensitive and specific analysis in biological matrices. | Application of UHPLC-HRMS for enhanced resolution and sensitivity. |

| Biosensors | Potential for real-time, in-situ monitoring of drug concentrations. | Design of specific biosensors for ruscogenin and tetracaine. |

Exploring Theoretical Synergistic or Antagonistic Mechanisms at a Deeper Molecular Level in the Combination

A critical area for future research is the exploration of potential synergistic or antagonistic interactions between ruscogenin and tetracaine at a molecular level. While they have distinct primary mechanisms of action, their combined presence could lead to unforeseen effects.

Potential Synergism: A synergistic interaction could occur if the anti-inflammatory effects of ruscogenin create a more favorable environment for tetracaine to exert its anesthetic action. For example, inflammation can lower the local pH, which can reduce the efficacy of local anesthetics. By reducing inflammation, ruscogenin may help maintain a local pH that is more conducive to tetracaine's activity. Furthermore, both compounds have been reported to interact with cell membranes. Saponins (B1172615) like ruscogenin can affect membrane permeability, which could potentially enhance the penetration of tetracaine into nerve cells, thereby increasing its potency or duration of action.

Potential Antagonism: Conversely, antagonistic interactions are also a theoretical possibility. For instance, the binding of ruscogenin to certain membrane components could alter the conformation of sodium channels, potentially reducing the binding affinity of tetracaine. While there is no direct evidence for this, it remains a plausible area for investigation.

Computational modeling and in vitro studies will be instrumental in exploring these potential interactions. Molecular docking simulations could predict the binding of both molecules to relevant targets and identify any potential for competitive or allosteric interactions. In vitro assays using relevant cell lines could then be used to validate these computational predictions and quantify the nature of the interaction (synergistic, additive, or antagonistic).

Development of New Pre-clinical Models for Investigating Chemical Combination Effects beyond Existing Paradigms

To effectively study the combined effects of ruscogenin and tetracaine, the development of more sophisticated pre-clinical models is essential. These models should be able to recapitulate the complex biological environment in which this combination is intended to act.

In Vitro Models: The use of three-dimensional (3D) skin models, such as reconstructed human epidermis and full-thickness skin models, offers a significant advantage over traditional 2D cell cultures. creative-bioarray.comreprocell.comalcyomics.com These models more accurately mimic the structure and function of human skin, providing a more realistic platform for studying the absorption, efficacy, and potential toxicity of topical formulations. creative-bioarray.comreprocell.comalcyomics.com Future developments in this area could involve the integration of immune cells into these 3D models to better simulate inflammatory conditions.

Animal Models: While in vitro models are valuable for initial screening, in vivo animal models remain crucial for understanding the complex physiological responses to drug combinations. Established animal models of inflammation, such as carrageenan-induced paw edema or croton oil-induced ear edema, can be adapted to evaluate the combined anti-inflammatory and analgesic effects of topically applied ruscogenin and tetracaine. ijpras.com Furthermore, models that allow for the simultaneous assessment of both inflammation and pain perception would be particularly useful for dissecting the synergistic potential of this combination.

The development of novel animal models that more closely mimic specific human conditions, such as chronic inflammatory skin diseases, would also be a significant advancement. These models would allow for a more translational assessment of the therapeutic potential of the ruscogenin-tetracaine combination.

| Model Type | Application in Ruscorectal Research | Future Developments |

| 3D Skin Models | In vitro assessment of absorption, efficacy, and toxicity. creative-bioarray.comreprocell.comalcyomics.com | Integration of immune cells to model inflammation. |

| Animal Models of Inflammation | In vivo evaluation of combined anti-inflammatory and analgesic effects. ijpras.com | Development of models for chronic inflammatory conditions. |

常见问题

Basic Research Questions

Q. What methodological frameworks are recommended for initial assessment of synergistic effects in Ruscorectal combination therapies?

- Answer: Begin with in vitro assays (e.g., cell viability assays) to establish dose-response curves for individual components. Use isobolographic analysis or the Chou-Talalay combination index to quantify synergy, antagonism, or additive effects . Ensure reproducibility by documenting reagent sources (e.g., commercial suppliers), purity validation methods (e.g., HPLC), and control experiments as per standardized protocols .

Q. How should researchers design pharmacokinetic (PK) studies for Ruscorectal combinations to ensure comparability across preclinical models?

- Answer: Standardize sampling time points, bioanalytical methods (e.g., LC-MS/MS), and matrix selection (plasma vs. tissue homogenates). Include crossover studies to account for inter-individual variability and validate assays using reference standards with documented purity (e.g., elemental analysis, high-resolution mass spectrometry) .

Q. What key parameters must be prioritized in literature reviews to identify gaps in Ruscorectal combination research?

- Answer: Systematically analyze studies for (1) mechanistic overlap (e.g., shared metabolic pathways), (2) dosing regimens, and (3) conflicting efficacy/toxicity outcomes. Use tools like PRISMA frameworks to filter studies by model system (e.g., murine vs. humanized) and outcome metrics (e.g., tumor shrinkage vs. biomarker modulation) .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro synergy and in vivo efficacy in Ruscorectal combination studies?

- Answer: Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Factors like tissue penetration, protein binding, and metabolic clearance rates often explain mismatches. Validate models using ex vivo histopathology or spatially resolved mass spectrometry imaging . Address limitations transparently in discussions, referencing counterarguments (e.g., species-specific metabolism) .

Q. What advanced statistical methods are suitable for analyzing multi-omics datasets in Ruscorectal combination research?

- Answer: Apply multivariate regression or machine learning (e.g., random forests) to integrate transcriptomic, proteomic, and metabolomic data. Use false discovery rate (FDR) corrections for high-dimensional data and validate findings with orthogonal assays (e.g., siRNA knockdown of identified targets). Deposit raw data in repositories like GEO or PRIDE for reproducibility .

Q. How should researchers optimize experimental protocols to address batch variability in Ruscorectal combination formulations?

- Answer: Implement quality-by-design (QbD) principles, including factorial design experiments to assess critical formulation parameters (e.g., excipient ratios, stability under stress conditions). Characterize batches using DSC (differential scanning calorimetry) and XRD (X-ray diffraction) to monitor polymorphic transitions. Cross-validate results with independent labs .

Q. What strategies are effective for translating Ruscorectal combination findings from preclinical to clinical trial design?

- Answer: Use allometric scaling adjusted for species differences in clearance rates and receptor affinities. Incorporate pharmacodynamic biomarkers (e.g., circulating tumor DNA) as early endpoints in Phase I trials. Predefine stopping rules for toxicity/efficacy based on preclinical benchmarks .

Methodological Notes

- Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing protocols, raw data, and analysis code in supplementary materials .

- Ethical Reporting: Disclose conflicts of interest and funding sources in acknowledgments. Cite primary literature over reviews to avoid indirect biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。